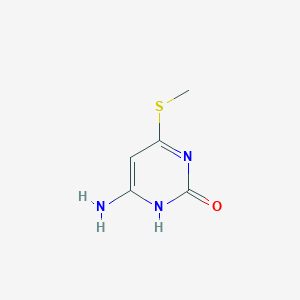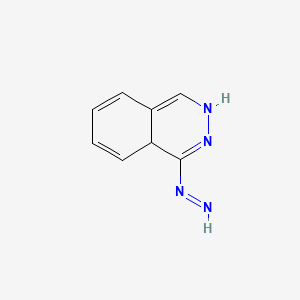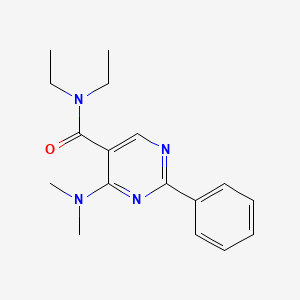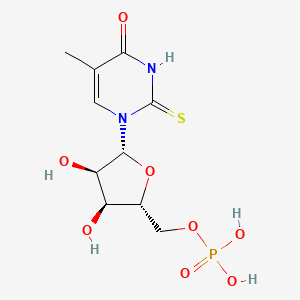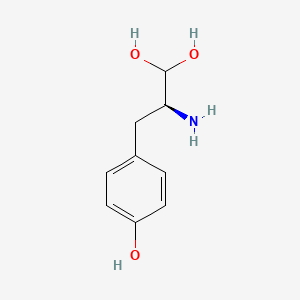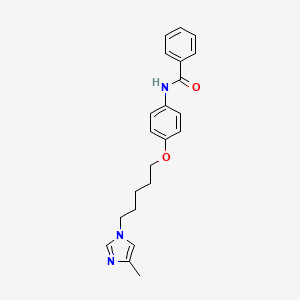
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pentyl Chain: The pentyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a pentyl halide under basic conditions.
Coupling with Phenol: The phenyl group is attached through an etherification reaction, where the pentyl-imidazole intermediate reacts with a phenol derivative.
Formation of Benzamide: The final step involves the coupling of the phenyl ether intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of imidazole N-oxide.
Reduction: Formation of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study the function of imidazole-containing enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Lacks the methyl group on the imidazole ring.
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)butyl)oxy)phenyl)benzamide: Has a shorter alkyl chain.
Uniqueness
N-(4-((5-(4-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and specificity towards biological targets. The pentyl chain also provides flexibility and hydrophobic interactions that can enhance its activity .
Eigenschaften
CAS-Nummer |
88138-25-4 |
|---|---|
Molekularformel |
C22H25N3O2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[4-[5-(4-methylimidazol-1-yl)pentoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-18-16-25(17-23-18)14-6-3-7-15-27-21-12-10-20(11-13-21)24-22(26)19-8-4-2-5-9-19/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,24,26) |
InChI-Schlüssel |
YJVJZRAFUVSKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)CCCCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


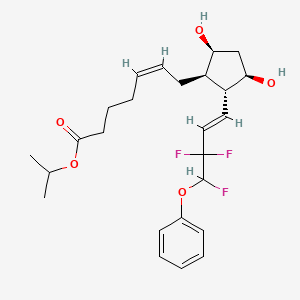
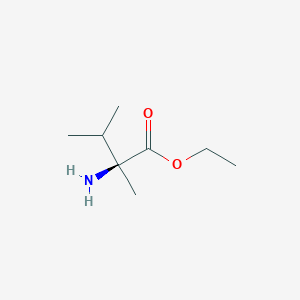
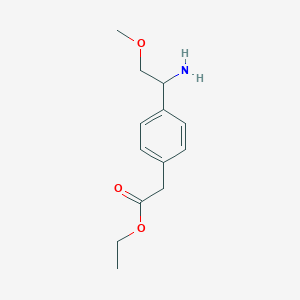

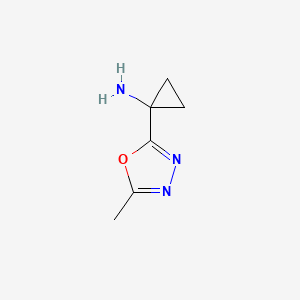
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)

